Mepiquat Chloride

Description

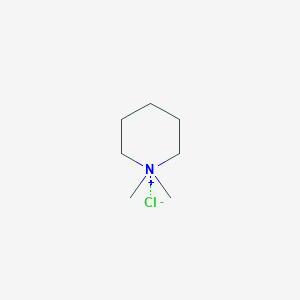

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,1-dimethylpiperidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOVSQVSAAQANU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-91-7 (Parent) | |

| Record name | Mepiquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024170 | |

| Record name | 1,1-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless hygroscopic solid; [HSDB] | |

| Record name | Mepiquat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in ethanol 162, chloroform 10.5, benzene, ethyl acetate, cyclohexane all <1.0 (all in g/kg at 20 °C), Solubility in octanol - 0.95 g/100 ml; water - 52.9 g/100 ml; methanol - 5 g/100 ml, Solubility in acetone, 20,000 mg/l; chloroform, 10,500 mg/l; ethanol 162,000 mg/l | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 g/cu cm (technical material, 20 °C), Bulk density = 0.421 g/ml | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<2.3X10-6 Torr @ 25.3 °C | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless hygroscopic crystals | |

CAS No. |

24307-26-4 | |

| Record name | Mepiquat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24307-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S7YUN0EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C, with discoloration at about 296 °C | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mepiquat Chloride: A Technical Guide to its Mechanism of Action in Plant Physiology

Abstract: Mepiquat chloride (MC) is a widely utilized plant growth regulator renowned for its ability to control excessive vegetative growth, particularly in cotton cultivation. Its primary mechanism of action lies in the disruption of the gibberellin (GA) biosynthesis pathway, leading to a cascade of physiological and morphological changes in the plant. This technical guide provides an in-depth exploration of the molecular and biochemical underpinnings of mepiquat chloride's effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Mepiquat chloride is classified as an "onium-type" growth retardant. Its principal mode of action is the competitive inhibition of specific enzymes early in the gibberellin biosynthesis pathway.[1][2] Gibberellins are diterpenoid acids that are critical for various developmental processes, including stem and internode elongation, seed germination, and flowering.[3][4]

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[5] Mepiquat chloride specifically targets the early stages of this pathway located in the plastids. It blocks the activity of two key cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) . These enzymes are responsible for the conversion of geranylgeranyl diphosphate (GGDP) into ent-kaurene, a committed precursor for all gibberellins. By inhibiting these steps, mepiquat chloride effectively reduces the overall pool of gibberellins in the plant, particularly the biologically active forms like GA1 and GA4. This reduction in active GAs leads to a decrease in cell elongation, resulting in the characteristic stunted or compact plant phenotype.

Interaction with Other Phytohormones

The influence of mepiquat chloride extends beyond the gibberellin pathway, affecting the homeostasis of other crucial plant hormones. The hormonal network in plants is complex and interconnected, and perturbing one component often leads to compensatory or synergistic changes in others.

-

Auxins (IAA): Studies have shown that mepiquat chloride treatment can lead to an increase in endogenous auxin (indole-3-acetic acid) levels. This is significant because auxin is a key promoter of lateral root formation. The interplay between reduced gibberellin and increased auxin appears to be a mechanism by which MC enhances root system development.

-

Abscisic Acid (ABA): The relationship with abscisic acid, the "stress hormone," is more complex. Some research indicates that mepiquat chloride can modulate ABA signaling. Under certain conditions, such as drought stress, MC application has been observed to increase ABA content, which may contribute to improved stress tolerance.

-

Cytokinins (CK): Mepiquat chloride application has been linked to an increase in the content of active cytokinins, which can delay leaf senescence.

Physiological and Morphological Consequences

The biochemical changes induced by mepiquat chloride manifest in several observable physiological and morphological effects:

-

Reduced Plant Height: This is the most prominent and intended effect. By limiting internode elongation, MC results in more compact, shorter plants.

-

Altered Canopy Structure: The compact growth habit facilitates better light penetration into the plant canopy and improves air circulation, which can reduce the incidence of boll rot in cotton.

-

Darker Green Leaves: Plants treated with mepiquat chloride often exhibit darker green leaves. This is attributed to an increase in chlorophyll concentration per unit leaf area as cell expansion is limited.

-

Enhanced Root Growth: By modulating hormone balances, particularly increasing auxin, MC can promote the formation of lateral roots, leading to a more robust root system.

-

Reproductive Development: MC can lead to increased fruit retention and a more synchronized maturation of bolls, potentially enhancing earliness and harvest efficiency.

Quantitative Analysis of Mepiquat Chloride Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of mepiquat chloride on plant growth and hormone levels.

Table 1: Effects of Mepiquat Chloride on Plant Growth Parameters in Cotton

| Parameter | MC Application Rate | Temperature Regime (Day/Night) | Result | Reference |

| Plant Height | Up to 45 g ha⁻¹ | Not Specified | Proportional reduction in height. | |

| Plant Height | 15 g ai ha⁻¹ | 32/22 °C | Significant reduction in height. | |

| Plant Height | 30 g ai ha⁻¹ | 32/22 °C | More pronounced reduction in height. | |

| Leaf Area | 15 & 30 g ai ha⁻¹ | 32/22 °C & 39/29 °C | Decreased leaf area. | |

| Dry Matter | 15 & 30 g ai ha⁻¹ | 32/22 °C & 39/29 °C | Decreased dry matter yields. | |

| Opened Bolls | Application at 70 DAS | Field Conditions | 60% increase compared to application at 50 DAS. | |

| Boll Weight | Application at 70 DAS | Field Conditions | 32% increase compared to application at 50 DAS. | |

| Lint Yield | Application at 70 DAS* | Field Conditions | 27% increase compared to application at 50 DAS. |

*DAS: Days After Sowing

Table 2: Effects of Mepiquat Chloride on Endogenous Phytohormone Levels

| Plant Species | MC Concentration | Stress Condition | Phytohormone | Result | Reference |

| Cotton | Not Specified | Normal | GA3 & GA4 | Significant decrease in elongating internodes. | |

| Soybean | 300 mg/L | Drought | IAA | Peaked; 4.85 times higher than drought-only. | |

| Soybean | 500 mg/L | Drought | GA3 | Peaked. | |

| Soybean | 500 mg/L | Drought | ABA | Peaked. | |

| Soybean | 100 mg/L | Drought | Zeatin (ZA) | Peaked. |

Key Experimental Protocols

Protocol for Evaluating Mepiquat Chloride Efficacy on Plant Growth

This protocol outlines a typical experimental workflow to assess the impact of MC on plant morphology.

Methodology:

-

Plant Material and Growth Conditions: Uniformly sized seedlings (e.g., cotton, Gossypium hirsutum) are transplanted into pots containing a standardized growth medium. Plants are grown in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure consistency.

-

Treatment Application: At a specific developmental stage (e.g., pinhead square stage), plants are randomly assigned to control and treatment groups. Mepiquat chloride solutions of varying concentrations are applied as a foliar spray until runoff. The control group is sprayed with water containing the same surfactant, if used.

-

Data Collection: Morphological parameters such as plant height (from the cotyledonary node to the terminal bud), number of nodes, and internode length are measured at regular intervals (e.g., every 7 days) for a specified duration. At the end of the experiment, plants are harvested, and leaf area, shoot dry weight, and root dry weight are determined.

-

Statistical Analysis: The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the effects of different MC concentrations.

Protocol for Quantification of Endogenous Gibberellins by GC-MS

This protocol describes a standard method for extracting and quantifying GA levels in plant tissues. Gas chromatography-mass spectrometry (GC-MS) is a highly accurate and sensitive method for this purpose.

Methodology:

-

Sample Preparation: Approximately 1-5 grams of fresh plant tissue (e.g., apical shoots, elongating internodes) is collected and immediately frozen in liquid nitrogen to halt metabolic activity. The tissue is then lyophilized (freeze-dried) and ground into a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), at 4°C for several hours. Internal standards (deuterium-labeled GAs) are added at this stage for accurate quantification.

-

Purification and Fractionation: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds like pigments. The eluate is then further purified and fractionated using high-performance liquid chromatography (HPLC).

-

Derivatization: As gibberellins are not volatile, they must be derivatized before GC-MS analysis. This is typically done by methylation (using diazomethane) followed by trimethylsilylation to increase their volatility.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GAs are separated based on their retention times and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak areas of the endogenous GAs to those of the known amounts of internal standards.

Conclusion

Mepiquat chloride exerts its primary influence on plant physiology by competitively inhibiting the enzymes ent-copalyl diphosphate synthase and ent-kaurene synthase. This targeted disruption of the gibberellin biosynthesis pathway leads to reduced levels of growth-promoting gibberellins, resulting in controlled vegetative growth. Furthermore, MC modulates the plant's hormonal network, affecting auxin and abscisic acid signaling, which contributes to enhanced root development and potential stress mitigation. The comprehensive understanding of this mechanism of action allows for the strategic use of mepiquat chloride as a precise tool for canopy management, optimizing plant architecture, and improving agricultural productivity.

References

- 1. jkip.kit.edu [jkip.kit.edu]

- 2. lsuagcenter.com [lsuagcenter.com]

- 3. Gibberellin - Wikipedia [en.wikipedia.org]

- 4. The effect of mepiquat chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MOLECULAR AND BIOCHEMICAL STEPS IN SYNTHESIS OF GIBBERELLINS IN PLANTS | PPTX [slideshare.net]

Mepiquat Chloride in Cotton: A Technical Guide to its Biochemical Pathway and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepiquat Chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a widely utilized plant growth regulator (PGR) in commercial cotton (Gossypium hirsutum L.) production.[1] Its primary function is to manage the plant's architecture by controlling excessive vegetative growth, which can lead to self-shading, boll abortion, and delayed maturity.[1][2] By creating a more compact plant, MC application can improve light penetration into the canopy, enhance boll retention and development, and ultimately increase lint yield.[1][2] This guide provides an in-depth examination of the biochemical mechanisms, physiological consequences, and analytical methodologies associated with Mepiquat Chloride's effects on cotton.

Core Biochemical Pathway: Inhibition of Gibberellin Biosynthesis

The primary mode of action of Mepiquat Chloride is the inhibition of the gibberellic acid (GA) biosynthesis pathway. Gibberellins are a class of phytohormones primarily responsible for promoting cell elongation and division, which are critical processes for stem and internode growth.

MC specifically targets an early step in the GA pathway by blocking the activity of ent-copalyl diphosphate synthase and kaurene synthase. This action prevents the conversion of Geranylgeranyl diphosphate (GGDP), a common precursor for various terpenes, into ent-kaurene, a key intermediate in the formation of all gibberellins. This inhibition leads to a significant reduction in the endogenous levels of active gibberellins, such as GA3 and GA4, within the plant's growing tissues. The direct consequence is a decrease in cell enlargement and division rates, resulting in the characteristic dwarfing effect observed in treated cotton plants.

Downstream Physiological and Molecular Effects

The reduction in gibberellin levels triggers a cascade of physiological and molecular changes throughout the cotton plant.

-

Morphological Alterations : The most visible effects are a reduction in plant height and internode length. This leads to a more compact plant structure, smaller and thicker leaves, and an improved height-to-node ratio.

-

Hormonal Homeostasis : Beyond gibberellins, MC can interfere with the homeostasis of other critical phytohormones, including auxin, brassinosteroids (BR), cytokinin (CTK), abscisic acid (ABA), and ethylene (ETH). This complex interplay of hormones contributes to the overall changes in plant growth and development.

-

Source-Sink Relationship : By retarding vegetative growth, MC alters the partitioning of photoassimilates. More resources are directed towards reproductive organs (squares and bolls) rather than vegetative growth points, which can lead to increased boll setting and retention.

-

Gene Expression : Transcriptome analyses have revealed that MC treatment significantly alters the expression of numerous genes. Studies have identified differentially expressed genes (DEGs) involved in plant hormone signal transduction, starch and sucrose metabolism, and cell wall modification (e.g., expansin and xyloglucan endotransglucosylase/hydrolase). Genes related to GA biosynthesis are often suppressed within days of treatment.

Data Presentation: Quantitative Effects of Mepiquat Chloride

The application of Mepiquat Chloride results in measurable changes to cotton's agronomic and yield characteristics. The tables below summarize quantitative data from various studies.

Table 1: Summary of Quantitative Effects of Mepiquat Chloride on Cotton Growth Parameters

| Parameter | MC Application Rate/Timing | Observed Effect | Reference |

|---|---|---|---|

| Plant Height | 90 and 120 g ha⁻¹ | 3% to 13% reduction compared to control. | |

| Plant Height | Application at 50 DAS (Days After Sowing) | Significant reduction compared to later applications or control. | |

| Internode Length | MC Treatment | Significant reduction in the second and third internodes after 6 days. |

| Leaf Area | MC Treatment | General reduction in leaf size. | |

Table 2: Summary of Quantitative Effects of Mepiquat Chloride on Cotton Yield and Quality

| Parameter | MC Application Rate/Timing | Observed Effect | Reference |

|---|---|---|---|

| Opened Bolls per Plant | 70 DAS | 60% increase compared to application at 50 DAS. | |

| Boll Weight | 70 DAS | 32% increase compared to application at 50 DAS. | |

| Seed Cotton Yield | 3 sprays @ 0.4 ml/litre (45, 60, 75 DAS) | 28.8% increase over control. | |

| Lint Yield | 70 DAS | 27% increase compared to application at 50 DAS. | |

| Ginning Out Turn (GOT) | 70 DAS | 8% increase compared to application at 50 DAS. |

| Fiber Fineness | 70 DAS | 27% improvement compared to application at 50 DAS. | |

Metabolic Fate and Residue Analysis

Mepiquat Chloride is readily absorbed by the green parts of the cotton plant and translocated to the growing points. It is not significantly metabolized within the plant; instead, its effective concentration is reduced through "bio-dilution" as the plant biomass increases.

Table 3: Dissipation and Residue Levels of Mepiquat Chloride in Cotton

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Half-life | Cotton Plants | 2.51 - 3.85 days | |

| Half-life | Soil | 7.56 - 10.50 days | |

| Limit of Quantification (LOQ) | Cotton Plant & Seed | 0.1 mg kg⁻¹ |

| Limit of Quantification (LOQ) | Soil | 0.05 mg kg⁻¹ | |

Experimental Protocols

Investigating the effects of Mepiquat Chloride involves both field trials and laboratory analyses. Below are representative protocols for efficacy studies and residue analysis.

Experimental Protocol 1: Residue Analysis by HPLC-MS/MS

This method is used for the sensitive and accurate determination of Mepiquat Chloride residues in cotton tissues and soil.

-

Sample Preparation and Extraction :

-

Homogenize a representative sample of cotton plant material (leaves, seeds) or soil.

-

Weigh a precise amount (e.g., 5-10 g) of the homogenized sample into a centrifuge tube.

-

Add an extraction solvent, typically a methanol-ammonium acetate solution.

-

Vortex or shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction.

-

Centrifuge the sample at high speed (e.g., 8000 rpm for 5 minutes) to separate the solid and liquid phases.

-

-

Analysis :

-

Collect the supernatant (the liquid extract).

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Inject a specific volume of the filtered extract into a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

-

HPLC Conditions : Use a suitable column (e.g., C18) with a mobile phase gradient (e.g., acetonitrile and water with formic acid) to separate MC from other matrix components.

-

MS/MS Conditions : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for Mepiquat.

-

-

Quantification :

-

Prepare a calibration curve using standards of known Mepiquat Chloride concentrations.

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

Validate the method by determining recovery rates, precision (RSD%), and the limit of quantification (LOQ). Recoveries typically range from 75% to 105%.

-

Experimental Workflow: Field Efficacy and Physiological Study

The following diagram illustrates a typical workflow for a field study designed to assess the impact of Mepiquat Chloride on cotton.

Conclusion

Mepiquat Chloride serves as a critical management tool in cotton cultivation by primarily inhibiting the biosynthesis of gibberellic acid. This targeted biochemical action curtails excessive vegetative growth, leading to a more favorable plant architecture for reproductive success. The resulting alterations in hormone balance, gene expression, and assimilate partitioning collectively contribute to improved boll retention and higher lint yields. A thorough understanding of its mode of action, metabolic fate, and physiological effects, supported by robust analytical methods, is essential for its optimal and safe use in enhancing cotton productivity.

References

Mepiquat Chloride: A Technical Guide to its Function as a Gibberellin Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC) is a widely utilized plant growth regulator renowned for its ability to control vegetative growth and enhance crop yield and quality. Its primary mode of action lies in the inhibition of gibberellin (GA) biosynthesis, a critical hormonal pathway governing cell elongation and overall plant stature. This technical guide provides an in-depth exploration of the molecular mechanisms underlying mepiquat chloride's inhibitory effects, supported by quantitative data from various studies, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of plant growth regulators and hormone biology.

Core Mechanism of Action

Mepiquat chloride is a systemic plant growth regulator that primarily functions as an anti-gibberellin agent.[1] It targets the early stages of the gibberellin biosynthesis pathway, effectively reducing the production of physiologically active GAs responsible for stem elongation and cell division.[1][2] The inhibitory action of mepiquat chloride is concentrated on two key enzymes:

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate (ent-CPP), the first committed step in GA biosynthesis in plants.[2]

-

ent-Kaurene Synthase (KS): Following the action of CPS, KS is responsible for the conversion of ent-CPP to ent-kaurene, a tetracyclic hydrocarbon precursor to all gibberellins.[2]

By blocking these crucial enzymatic steps, mepiquat chloride leads to a significant reduction in the endogenous levels of bioactive gibberellins, such as GA₃ and GA₄. This hormonal shift results in decreased cell elongation, leading to shorter internodes, more compact plant architecture, and a redirection of plant resources from vegetative growth to reproductive development.

Quantitative Effects on Plant Physiology and Growth

The application of mepiquat chloride induces a range of measurable effects on plant morphology, physiology, and yield. The following tables summarize quantitative data from various studies, demonstrating the dose-dependent impact of MC on different plant species.

Table 1: Effect of Mepiquat Chloride on Cotton (Gossypium hirsutum L.) Growth Parameters

| Mepiquat Chloride (g a.i. ha⁻¹) | Plant Height Reduction (%) | Internode Length Reduction (%) | Leaf Area Reduction (%) | Reference |

| 15 | Not specified | Not specified | Not specified | |

| 30 | Not specified | Not specified | Not specified | |

| 70 (late application) | Significant reduction | Significant reduction | Not specified | |

| Not specified | 26 | Significant | Significant | Not specified |

Table 2: Influence of Mepiquat Chloride on Maize (Zea mays L.) Growth Under Salinity Stress

| Mepiquat Chloride (ppm) | Plant Height (m) | Fresh Weight (kg) | Grain Yield Increase (%) | Reference |

| 100 | Not specified | Not specified | Not specified | |

| 250 | Not specified | Not specified | 29.9 |

Table 3: Impact of Mepiquat Chloride on Green Gram (Vigna radiata L. Wilczek) Yield Components

| Mepiquat Chloride (ppm) | Pods per Plant Increase | Grain Yield Increase | Protein Content Increase | Reference |

| 250 (at 35 and 45 DAS) | Significant increase | Significant increase | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the effects of mepiquat chloride on gibberellin biosynthesis and plant growth.

Quantification of Endogenous Gibberellins by HPLC-MS/MS

This protocol outlines the extraction, purification, and quantification of gibberellins from plant tissues.

Materials:

-

Plant tissue (e.g., elongating internodes, leaves)

-

Liquid nitrogen

-

Extraction solvent: 80% acetonitrile with 5% formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

HPLC-MS/MS system with a C18 reverse-phase column

-

Gibberellin standards (GA₁, GA₃, GA₄, etc.)

-

Internal standards (e.g., deuterated gibberellins)

Procedure:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of pre-chilled extraction solvent to the tissue powder.

-

Add internal standards to each sample for accurate quantification.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of extraction solvent.

-

Pool the supernatants.

-

-

Purification using SPE:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the pooled supernatant onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering compounds.

-

Elute the gibberellins with a suitable elution solvent (e.g., methanol with 5% formic acid).

-

Dry the eluate under a stream of nitrogen gas.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Inject an aliquot of the sample into the HPLC-MS/MS system.

-

Separate the gibberellins using a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.

-

Detect and quantify the gibberellins using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-product ion transitions for each gibberellin and internal standard.

-

In Vitro Enzyme Assay for ent-Kaurene Synthase (KS) Activity

This assay measures the enzymatic conversion of ent-CPP to ent-kaurene and can be adapted to assess the inhibitory effect of mepiquat chloride.

Materials:

-

Purified or recombinant KS enzyme

-

ent-Copalyl diphosphate (ent-CPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Mepiquat chloride solutions of varying concentrations

-

Hexane for extraction

-

Internal standard (e.g., n-dodecane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Reaction Setup:

-

In a glass vial with a Teflon-lined cap, prepare the reaction mixture containing the assay buffer and the KS enzyme.

-

For inhibition studies, add different concentrations of mepiquat chloride to the reaction mixtures.

-

Initiate the reaction by adding the ent-CPP substrate.

-

-

Incubation and Extraction:

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Overlay the reaction mixture with hexane to trap the volatile ent-kaurene product.

-

-

Analysis:

-

After incubation, vortex the vial to ensure complete extraction of ent-kaurene into the hexane layer.

-

Add a known amount of the internal standard to the hexane layer for quantification.

-

Analyze the hexane phase directly by GC-MS.

-

Identify and quantify ent-kaurene by comparing its retention time and mass spectrum with an authentic standard and relative to the internal standard.

-

In Vitro Enzyme Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity

This assay measures the conversion of GGPP to ent-CPP and can be used to evaluate the inhibitory potential of mepiquat chloride.

Materials:

-

Purified or recombinant CPS enzyme

-

Geranylgeranyl pyrophosphate (GGPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Mepiquat chloride solutions of varying concentrations

-

Quenching solution (e.g., 0.5 M EDTA)

-

Alkaline phosphatase

-

Hexane for extraction

-

GC-MS system

Procedure:

-

Reaction Setup:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and the CPS enzyme.

-

For inhibition studies, add different concentrations of mepiquat chloride.

-

Start the reaction by adding the GGPP substrate.

-

-

Incubation and Quenching:

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

-

Product Conversion and Extraction:

-

To facilitate GC-MS analysis, treat the reaction mixture with alkaline phosphatase to convert ent-CPP to ent-copalol.

-

Extract the ent-copalol with an equal volume of hexane.

-

-

Analysis:

-

Dry the hexane phase (e.g., under a stream of nitrogen) and resuspend in a suitable solvent for analysis.

-

Analyze the product by GC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-copalol.

-

Standard Plant Growth Analysis

This protocol describes the basic methodology for assessing the impact of mepiquat chloride on plant growth under controlled conditions.

Materials:

-

Seeds of the plant species of interest

-

Pots with a standardized growth medium

-

Controlled environment growth chamber or greenhouse

-

Mepiquat chloride solutions of varying concentrations

-

Ruler or caliper for height and stem diameter measurements

-

Leaf area meter or scanner

-

Drying oven

-

Analytical balance

Procedure:

-

Experimental Setup:

-

Sow seeds in pots and grow them under controlled environmental conditions (e.g., temperature, light intensity, photoperiod).

-

At a specific developmental stage (e.g., three-leaf stage), apply mepiquat chloride as a foliar spray or soil drench at different concentrations. Include a control group treated with a mock solution (without MC).

-

-

Data Collection:

-

At regular intervals (e.g., weekly), measure various growth parameters:

-

Plant height

-

Stem diameter

-

Number of nodes

-

Leaf area

-

-

-

Final Harvest and Biomass Determination:

-

At the end of the experiment, harvest the plants.

-

Separate the plants into shoots and roots.

-

Determine the fresh weight of each part.

-

Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry biomass.

-

-

Data Analysis:

-

Analyze the collected data to determine the effect of different mepiquat chloride concentrations on the measured growth parameters. Calculate relative growth rates and other relevant indices.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Inhibition of Gibberellin Biosynthesis by Mepiquat Chloride.

Caption: Workflow for Gibberellin Quantification.

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion

Mepiquat chloride serves as a potent and specific inhibitor of the early stages of gibberellin biosynthesis, primarily by targeting the enzymes CPS and KS. This mechanism of action effectively reduces endogenous levels of active gibberellins, leading to controlled vegetative growth and improved resource allocation in various crops. The quantitative data presented herein underscore its efficacy as a plant growth regulator. The detailed experimental protocols provide a foundation for researchers to further investigate the nuanced effects of mepiquat chloride and other growth retardants on plant hormone signaling and developmental processes. The provided visualizations offer a clear conceptual framework for understanding the molecular interactions and experimental designs central to this field of study. This technical guide aims to facilitate a deeper understanding of mepiquat chloride's role in plant science and to support ongoing research and development in agriculture and drug discovery.

References

Molecular Basis for Mepiquat Chloride Activity in Soybeans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of mepiquat chloride (MC) in soybeans (Glycine max). Mepiquat chloride, a piperidinium-based plant growth regulator, is utilized to modify plant architecture and enhance stress resilience. This document synthesizes current research to detail its mode of action, effects on signaling pathways, and the resulting physiological changes in soybeans.

Executive Summary

Mepiquat chloride primarily functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for cell elongation.[1][2] This inhibition leads to a more compact plant phenotype, characterized by reduced internode length and overall plant height.[1][3] Beyond its impact on GAs, MC modulates other hormonal pathways, including those of zeatin (a cytokinin) and brassinosteroids, further contributing to growth inhibition.[1] Concurrently, MC treatment has been shown to downregulate genes associated with photosynthesis and cell wall synthesis. Paradoxically, while inhibiting vegetative growth, MC enhances drought resistance in soybeans. This is achieved by stimulating the production of antioxidant enzymes and promoting the accumulation of secondary metabolites like flavonoids and isoflavonoids. Proteomic and transcriptomic analyses have confirmed that MC treatment leads to significant alterations in protein and gene expression related to stress response, photosynthesis, and cell wall metabolism.

Core Mechanism of Action: Gibberellin Biosynthesis Inhibition

The primary molecular target of mepiquat chloride is the gibberellin (GA) biosynthesis pathway. As an "onium-type" growth retardant, MC specifically inhibits the early stages of this pathway. It blocks the activity of two key enzymes:

-

Copalyl-diphosphate synthase (CPS)

-

ent-Kaurene synthase (KS)

These enzymes are responsible for the cyclization reactions that form the tetracyclic diterpenoid skeleton of the gibberellin molecule. By blocking these steps, MC effectively reduces the endogenous pool of active GAs, such as GA1 and GA3. The direct consequence of reduced GA levels is a decrease in cell elongation, which manifests as shorter internodes and a more compact plant structure.

Crosstalk with Other Phytohormone Signaling Pathways

Mepiquat chloride's influence extends beyond the gibberellin pathway, affecting a network of interacting hormonal signals.

-

Zeatin and Brassinosteroids: Transcriptomic studies have revealed that MC treatment leads to the downregulation of genes involved in the biosynthesis of zeatin and brassinosteroids. These hormones are also key regulators of cell division and elongation. Their suppression by MC synergistically contributes to the overall growth-inhibiting effect.

-

Auxin: MC has been observed to affect auxin transport and biosynthesis, influencing the expression of genes such as PIN and LAX, which are critical for lateral root formation.

-

Abscisic Acid (ABA): Under drought stress conditions, MC treatment has been shown to decrease the accumulation of ABA, a hormone typically associated with stress responses that can inhibit growth. This suggests that MC may alleviate drought stress by modulating ABA signaling.

Molecular Response to Mepiquat Chloride

The application of mepiquat chloride triggers a cascade of changes at the transcriptional and proteomic levels, leading to significant physiological adjustments in the soybean plant.

Transcriptomic and Proteomic Reprogramming

-

Photosynthesis and Cell Wall Synthesis: A consistent finding across multiple studies is the significant downregulation of differentially expressed genes (DEGs) and proteins related to photosynthesis and cell wall synthesis following MC treatment. This aligns with the observed reduction in shoot growth and biomass accumulation.

-

Stress Response Pathways: Conversely, MC upregulates genes and proteins associated with stress resistance. This includes the enhanced expression of enzymes involved in the antioxidant system and the biosynthesis of protective secondary metabolites.

Induction of Antioxidant Defense System

Mepiquat chloride treatment enhances the activity of key antioxidant enzymes in soybean leaves, which is a crucial component of its ability to improve drought resistance.

-

Superoxide Dismutase (SOD): SOD activity is consistently reported to increase following MC application, peaking several days after treatment.

-

Peroxidase (POD): Similar to SOD, POD activity is also significantly elevated, contributing to the detoxification of reactive oxygen species (ROS).

By enhancing the capacity of the antioxidant system, MC helps to mitigate the oxidative damage caused by abiotic stresses like drought.

Accumulation of Secondary Metabolites

A key molecular signature of MC treatment in soybeans is the significant accumulation of flavonoids and isoflavonoids.

-

Flavonoid and Isoflavonoid Biosynthesis: Combined transcriptomic and metabolomic analyses show that the genes and metabolites in these pathways are significantly enriched after MC application. Flavonoids constitute a large proportion of the differentially expressed metabolites, reaching up to 66% in some studies. These compounds are known for their antioxidant properties and play a role in plant defense and stress tolerance.

Data Presentation

Effects of Mepiquat Chloride on Soybean Physiology and Biochemistry

| Parameter | Soybean Variety | Treatment | Observation | Percentage Change | Reference |

| Plant Height | Heinong44 & Heinong65 | 100 mg/L DPC | Reduced plant height | - | |

| Shoot Dry Weight | Heinong44 & Heinong65 | 100 mg/L DPC | Significantly reduced | - | |

| Malondialdehyde (MDA) Content | Heinong44 | 100 mg/L DPC | Decreased | -27.34% | |

| Malondialdehyde (MDA) Content | Heinong65 | 100 mg/L DPC | Decreased | -21.18% | |

| Total Flavonoid Content | Heinong44 | 100 mg/L DPC (9 days) | Increased | +41.80% | |

| Total Flavonoid Content | Heinong65 | 100 mg/L DPC (9 days) | Increased | +31.61% | |

| Zeatin Content | Heinong44 | DPC application | Significantly decreased | - | |

| Yield (under M200 treatment) | Heinong84 | 200 mg/L MC | Increased over 2 years | +6.93% to +9.46% | |

| Yield (under M200 treatment) | Heinong87 | 200 mg/L MC | Increased over 2 years | +11.11% to +15.72% |

Effects of Mepiquat Chloride on Antioxidant Enzyme Activity in Soybean Leaves

| Enzyme | Soybean Variety | Treatment | Time Point | Observation | Reference |

| Superoxide Dismutase (SOD) | Heinong44 & Heinong65 | DPC Spray | 3-9 days | Activity increased, peaking around day 6 | |

| Peroxidase (POD) | Heinong44 & Heinong65 | DPC Spray | 3-9 days | Activity increased, peaking around day 6 | |

| SOD (under drought + MC) | Heinong65 | 100 mg/L MC | - | Decreased by 22.61% compared to drought alone |

Experimental Protocols

Plant Material and Growth Conditions

-

Soybean Varieties: Studies frequently use soybean varieties with contrasting characteristics, such as the drought-resistant 'Heinong44' (HN44) and the drought-sensitive 'Heinong65' (HN65).

-

Growth Method: Plants are typically grown using sand pot culture methods. Seeds are sown, and seedlings are thinned to a uniform number per pot after the true leaves have fully unfolded.

-

Mepiquat Chloride Application: A solution of mepiquat chloride (e.g., 100 mg/L) is evenly sprayed on all leaves until they are completely wet but not dripping. Control plants are sprayed with distilled water.

-

Drought Stress Simulation: Drought stress is often simulated by applying a solution of 15% PEG-6000 to the growth medium.

Transcriptome Analysis (RNA-Sequencing)

-

RNA Extraction and Sequencing: Total RNA is extracted from leaf samples. RNA quality and quantity are assessed, and libraries are constructed for sequencing on a platform like Illumina.

-

Data Analysis:

-

Raw reads are filtered to obtain clean reads.

-

Clean reads are aligned to the soybean reference genome using software such as HISAT v2.1.0.

-

Differential gene expression analysis is performed using tools like DESeq2 v1.22.1.

-

Differentially Expressed Genes (DEGs) are identified based on criteria such as |log2FoldChange| ≥ 1 and a False Discovery Rate (FDR) < 0.05.

-

Functional annotation and pathway analysis of DEGs are conducted using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

-

Metabolomics Analysis

-

Metabolite Extraction: Leaf samples are ground, and metabolites are extracted using a suitable solvent.

-

Analysis: The extracts are analyzed using Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry (UPLC-MS/MS).

-

Data Analysis:

-

Metabolites are identified by comparing them against a database.

-

Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are used to identify differential metabolites.

-

Differential metabolites are typically selected based on a Variable Importance in Projection (VIP) score ≥ 1 and a fold change ≥ 2 or ≤ 0.5.

-

Measurement of Physiological Indicators

-

Antioxidant Enzyme Activity:

-

Leaf material is homogenized in a pre-cooled phosphate buffer.

-

The homogenate is centrifuged, and the supernatant is used for enzyme assays.

-

SOD activity is determined using the nitroblue tetrazolium (NBT) assay.

-

POD activity is determined using the guaiacol assay.

-

-

Hormone Content Measurement: Endogenous hormone levels (e.g., GA, ABA, IAA, Zeatin) are quantified using methods like UPLC-MS/MS from plant tissue extracts.

-

Malondialdehyde (MDA) Content: MDA content, an indicator of lipid peroxidation, is measured using the thiobarbituric acid (TBA) method.

Visualizations

Caption: Mepiquat Chloride's primary signaling cascade in soybeans.

Caption: A typical multi-omics workflow for studying MC effects.

References

Mepiquat Chloride: A Technical Guide to its Effects on Agricultural Crops

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a widely utilized plant growth regulator in modern agriculture.[1] Its primary function is to curtail excessive vegetative growth, thereby redirecting the plant's energy towards reproductive development, which often translates into improved crop yields and quality.[2] This technical guide provides an in-depth review of the physiological and biochemical effects of mepiquat chloride on key agricultural crops. It summarizes quantitative data from various studies, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows. The primary mode of action of mepiquat chloride is the inhibition of gibberellin biosynthesis, a crucial plant hormone for stem elongation.[3][4] By suppressing gibberellic acid (GA) formation, MC leads to a more compact plant structure, which can improve light penetration into the canopy, reduce lodging, and enhance overall crop productivity.[5]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Mepiquat chloride acts as a gibberellin antagonist. It belongs to the "onium-type" compounds that specifically inhibit the early stages of the GA biosynthesis pathway. The primary targets are the enzymes copalyl-diphosphate synthase and ent-kaurene synthase. This inhibition reduces the production of ent-kaurene, a critical precursor for all gibberellins, leading to lower levels of active GAs like GA3 and GA4 in plant tissues. This reduction in endogenous GAs suppresses cell elongation, resulting in shorter internodes and a more compact plant stature.

Recent studies indicate that the effects of mepiquat chloride extend beyond GA inhibition, influencing other plant hormone pathways. It has been shown to modulate the homeostasis of auxin (IAA) and abscisic acid (ABA), which in turn affects lateral root formation and stress responses.

Effects on Major Agricultural Crops

Mepiquat chloride is applied to a variety of crops to manage growth and improve yield. The effects are dose-dependent and vary based on crop species, environmental conditions, and application timing.

Cotton (Gossypium hirsutum)

Cotton is one of the primary crops where mepiquat chloride is used to control excessive vegetative growth, which can otherwise lead to boll shedding and reduced yield. It helps create a more open canopy, improves light penetration, and facilitates easier harvesting.

| Parameter | Treatment Details | Result | Reference |

| Seed Cotton Yield | 120 g ha⁻¹ MC with 198 kg ha⁻¹ Nitrogen | 3595 kg ha⁻¹ (Highest yield observed) | |

| Seed Cotton Yield | 3 sprays of MC @ 0.4 ml/litre (45, 60, 75 DAS) | 3,186 kg/ha (28.8% higher than control) | |

| Plant Height | Application of MC | Significant reduction | |

| Number of Bolls/Plant | 120 g ha⁻¹ MC with 198 kg ha⁻¹ Nitrogen | Increased | |

| Boll Weight | Application of MC at 70 DAS | Increased by 32% compared to 50 DAS application | |

| Lint Yield | Application of MC at 70 DAS | Increased by 27% compared to 50 DAS application | |

| Fiber Quality | Foliar application of MC and Nitrogen | Significant improvement in length, strength, and uniformity |

Soybean (Glycine max)

In soybeans, mepiquat chloride is used to manage plant height and improve stress resistance, particularly under drought conditions. It can enhance antioxidant enzyme activity and regulate hormonal balance to mitigate the negative impacts of environmental stress.

| Parameter | Treatment Details | Result | Reference |

| Plant Height | MC application under drought stress | Further decrease in height compared to drought alone | |

| Dry Matter Accumulation | 100 mg/L MC under drought stress | Increased compared to drought alone | |

| Antioxidant Enzymes (SOD, POD, CAT, APX) | 100 mg/L MC under drought stress | Significantly increased activity | |

| Endogenous Hormones (under drought) | 100 mg/L MC | Increased IAA, GA3, and ZA; Decreased ABA | |

| Seed Yield | Cyclanilide 22 + Mepiquat Chloride 88 SC @ 100 ml ha⁻¹ | Significantly highest seed yield compared to other treatments |

Potato (Solanum tuberosum)

For potatoes, mepiquat chloride is applied to control excessive vine growth, which promotes the allocation of photosynthates to the tubers, thereby increasing yield.

| Parameter | Treatment Details | Result | Reference |

| Tuber Yield | 100 ppm MC foliar spray at 30 and 45 DAP | Significantly superior yield over control | |

| Plant Height | 100 ppm MC foliar spray | Significant reduction in plant height | |

| Number of Stems/hill | 100 ppm MC | Increased | |

| Leaf Area | 100 ppm MC | Increased | |

| Tuber Enlargement | 50mg/kg MC foliar spray during bud to flowering stage | Promoted tuber enlargement and increased yield |

Wheat (Triticum aestivum)

In wheat, mepiquat chloride can be used to reduce plant height and increase stem strength, thus preventing lodging, especially in high-input agricultural systems. It has also been shown to alleviate the adverse effects of water stress.

| Parameter | Treatment Details | Result | Reference |

| Plant Height | 200 mg/litre MC during cupping period | Reduced by 24.9 cm | |

| Yield | 200 mg/litre MC during cupping period | Increased by 13.64% | |

| Growth under Water Stress | 900 ppm MC foliar spray | Alleviated adverse effects of water stress on growth and yield | |

| Yield Components (under water stress) | 1000 ppm MC foliar spray | Increased number and weight of spikes, and grain yield |

Experimental Protocols

The application and study of mepiquat chloride's effects involve precise experimental designs to ensure reliable and reproducible results. Methodologies vary depending on the crop and research objectives.

General Experimental Workflow

A typical field or greenhouse experiment to evaluate mepiquat chloride follows a structured workflow from planning to data interpretation.

Example Protocol: Foliar Application on Cotton

This protocol is a composite based on methodologies reported in field studies.

-

Objective: To evaluate the effect of different application timings and rates of mepiquat chloride on the growth and yield of Bt cotton.

-

Experimental Design: Split-plot design with three replications. Main plots consist of planting densities, and sub-plots consist of mepiquat chloride treatments.

-

Crop: Bt cotton (Gossypium hirsutum).

-

Treatments:

-

Control (water spray).

-

One spray of MC @ 0.4 ml/litre at 45 days after sowing (DAS).

-

Two sprays of MC @ 0.4 ml/litre at 45 and 60 DAS.

-

Three sprays of MC @ 0.4 ml/litre at 45, 60, and 75 DAS.

-

-

Application Method: Foliar spray using a knapsack sprayer, ensuring uniform coverage of the foliage. A typical spray volume is 500-600 liters per hectare.

-

Data Collection:

-

Growth Parameters: Plant height, number of sympodial branches, and dry matter accumulation measured at regular intervals.

-

Yield Attributes: Number of bolls per plant, average boll weight, and seed cotton yield per plant recorded at harvest.

-

Final Yield: Seed cotton yield ( kg/ha ) determined from the net plot area.

-

-

Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) appropriate for a split-plot design. Treatment means are compared using a suitable post-hoc test at a 5% level of significance.

Example Protocol: Alleviating Drought Stress in Soybean

This protocol is based on pot experiments designed to study physiological responses.

-

Objective: To investigate the physiological mechanism of exogenously applied mepiquat chloride on soybean seedlings under simulated drought stress.

-

Experimental Design: Completely Randomized Design (CRD) with multiple replications.

-

Crop: Soybean (Glycine max), e.g., 'Heinong 65'.

-

Treatments:

-

Control (CK): Well-watered.

-

Drought Stress (S0): 15% PEG-6000 solution to simulate drought.

-

Drought + MC: 15% PEG-6000 + foliar spray of mepiquat chloride at concentrations of 100, 300, 500, and 700 mg/L.

-

-

Application Method: Mepiquat chloride solutions are sprayed at the three-leaf stage of soybean growth.

-

Data Collection:

-

Growth: Dry matter accumulation of leaves, stems, and roots.

-

Biochemical Analysis: Leaf samples are collected at intervals (e.g., 3, 6, 9, 12 days) after treatment to measure the activity of antioxidant enzymes (SOD, POD, CAT, APX).

-

Hormone Analysis: Endogenous levels of auxin (IAA), gibberellin (GA3), zeatin (ZA), and abscisic acid (ABA) are quantified using methods like HPLC or LC-MS.

-

-

Statistical Analysis: Data is analyzed using ANOVA, and significant differences between treatments are determined.

Conclusion

Mepiquat chloride is a potent and versatile tool for managing crop architecture and enhancing productivity. Its primary mechanism, the inhibition of gibberellin biosynthesis, effectively controls plant height and promotes a shift towards reproductive growth. The extensive body of research demonstrates its efficacy in a range of crops, including cotton, soybean, potato, and wheat, where it contributes to increased yields and, in some cases, improved quality and stress tolerance. For researchers and scientists, understanding the nuanced interactions of mepiquat chloride with plant physiology, its dose-dependent effects, and the importance of precise application timing is critical for optimizing its use and exploring new applications in crop science and development. Future research may further elucidate its complex interactions with other hormonal pathways and its role in mitigating various abiotic stresses.

References

Mepiquat Chloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepiquat Chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium salt plant growth regulator developed in the early 1970s by BASF.[1] First registered for use in the United States in 1980, it has become a critical tool in agriculture, particularly for cotton cultivation, under the trade name Pix®.[1][2] Its primary function is to manage excessive vegetative growth by inhibiting the biosynthesis of gibberellic acid, a key plant hormone responsible for cell elongation.[2][3] This guide provides a comprehensive technical overview of the synthesis of Mepiquat Chloride, its molecular mechanism of action, and the experimental protocols used to validate its efficacy.

Discovery and Development

Mepiquat Chloride was developed by BASF Aktiengesellschaft, with foundational patents filed between 1973 and 1975 by B. Zeeh and colleagues. It is primarily used to reduce unwanted longitudinal shoot growth, which is particularly beneficial when plants are grown in fertilized soil or under weather conditions that favor vegetative growth over fruit formation. While its most prominent application is in cotton to control plant size and improve boll retention, it is also utilized to prevent lodging in cereals and to inhibit sprouting in crops like onions and garlic.

Chemical Synthesis

The industrial synthesis of Mepiquat Chloride has evolved from traditional aqueous methods to more efficient anhydrous processes that yield a product of higher purity.

Synthesis Reaction

The core reaction is the quaternization of N-methylpiperidine with methyl chloride to form the 1,1-dimethylpiperidinium cation.

Experimental Synthesis Protocol (Anhydrous Method)

This protocol is based on patented methods that produce high-purity, solid Mepiquat Chloride, avoiding the formation of salt byproducts.

-

Reactor Setup: A suitable pressure reactor is charged with an anhydrous solvent in which N-methylpiperidine is soluble but Mepiquat Chloride is not. Acetone is a commonly used solvent.

-

Reactant Addition: For a laboratory-scale synthesis, charge the reactor containing 4 liters of acetone with 1000 g of N-methylpiperidine.

-

Reaction Execution: Seal the reactor and introduce 510 g of methyl chloride gas through a dip tube below the liquid surface over a period of 2-6 hours. The feed rate is controlled to maintain a pressure that does not exceed the reactor's design specifications (e.g., < 70 psi). The reaction temperature is maintained between 0°C and 200°C.

-

Product Formation: As the reaction proceeds, solid Mepiquat Chloride precipitates out of the solution. The reaction is continued until at least 90% of the N-methylpiperidine is converted.

-

Product Recovery: The solid, crystalline Mepiquat Chloride is separated from the solvent via filtration. This separation is carried out under a moisture-free inert gas atmosphere to prevent the hygroscopic product from absorbing water.

-

Purification and Drying: The resulting product is a high-purity (≥98-99%) anhydrous crystalline substance which is then dried. The solvent can be recycled for subsequent batches.

Mechanism of Action

Mepiquat Chloride is classified as an "Onium-type" plant growth retardant. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a crucial pathway for plant growth and development.

Inhibition of the Gibberellin Biosynthesis Pathway

Gibberellins are diterpenoid hormones that control key processes such as stem elongation, seed germination, and flowering. Mepiquat Chloride acts on the early stages of this pathway by blocking two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS) .

-

CPS catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate.

-

KS then converts ent-copalyl diphosphate to ent-kaurene.

By inhibiting these cyclases, Mepiquat Chloride effectively halts the production of the entire family of gibberellins. This leads to a reduction in cell elongation, resulting in shorter internodes, thicker stems, and a more compact plant structure. The plant's energy is consequently redirected from vegetative growth towards reproductive outputs like fruit and seed development.

Efficacy and Bioactivity Assessment

The efficacy of Mepiquat Chloride is determined through a combination of laboratory bioassays and extensive field trials.

Gibberellin Bioassay Protocol (Dwarf Seedling Elongation)

This generalized protocol is used to screen for anti-gibberellin activity by measuring the inhibition of stem elongation.

-

Preparation of Test Solutions: Prepare a stock solution of Mepiquat Chloride. Perform serial dilutions to create a range of test concentrations (e.g., 0, 10, 50, 100, 200 ppm).

-

Seedling Germination: Germinate seeds of a GA-deficient dwarf mutant (e.g., dwarf pea or rice) in the dark for 5-6 days until seedlings are of a uniform size.

-

Treatment Application: Transfer 4-5 uniform seedlings into containers (e.g., petri plates or vials) with a suitable sterile growth medium (e.g., vermiculite or agar).

-

Incubation: Add a standard volume of the respective test solutions to each container. Place the containers in a controlled growth chamber for 7-14 days.

-

Data Collection: After the incubation period, carefully measure the length of the plant stems or a specific leaf sheath.

-

Analysis: Calculate the average stem length for each concentration. Plot the stem length against the Mepiquat Chloride concentration to generate a dose-response curve and determine the effective concentration for growth inhibition.

Field Trial Protocol (Cotton Efficacy)

Field trials are essential to determine optimal application rates and timings under real-world agricultural conditions.

-

Experimental Design: Employ a randomized complete block design with a minimum of four replications to account for field variability.

-

Treatment Structure: Establish a factorial arrangement of treatments, including an untreated control, multiple application rates (e.g., 0.05, 0.1 kg ai/ha), and different application timings (e.g., early squaring, first bloom, mid-flowering).

-

Plot Management: Maintain uniform agronomic practices (fertilization, irrigation, pest control) across all plots to ensure that observed differences are due to the treatments.

-

Application: Apply Mepiquat Chloride using calibrated spray equipment to ensure accurate and uniform coverage.

-

Data Collection: Throughout the growing season and at harvest, collect data on key parameters:

-

Morphological: Plant height, number of main-stem nodes, internode length.

-

Reproductive: Number of squares, flowers, and bolls; boll weight.

-

Yield: Seed cotton yield ( kg/ha ).

-

Quality: Fiber quality parameters (length, strength, micronaire).

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects on the measured variables.

Quantitative Data from Efficacy Studies

The following tables summarize representative data from field studies investigating the effects of Mepiquat Chloride on cotton.

Table 1: Effect of Mepiquat Chloride Application Timing on Cotton Yield Attributes (Data adapted from a 2-year study in Faisalabad, Pakistan)

| Application Timing (Days After Sowing) | Time to Flowering (Days) | Opened Bolls (per plant) | Boll Weight (g) | Lint Yield ( kg/ha ) |

| 50 DAS | 51.5 | 10.1 | 2.51 | 1150 |

| 60 DAS | 49.2 | 13.5 | 2.95 | 1325 |

| 70 DAS | 47.2 | 16.2 | 3.32 | 1462 |

| % Change (50 vs 70 DAS) | -8.3% | +60.4% | +32.3% | +27.1% |

Table 2: Effect of Mepiquat Chloride Rate and Temperature on Cotton Plant Height (Data adapted from a controlled growth chamber experiment)

| Temperature (Day/Night °C) | MC Rate (g ai/ha) | Plant Height (cm) | % Height Reduction vs. Control |

| 25/15 °C | 0 | 55 | - |

| 15 | 51 | 7.3% | |

| 30 | 48 | 12.7% | |

| 32/22 °C | 0 | 85 | - |

| 15 | 70 | 17.6% | |

| 30 | 62 | 27.1% | |

| 39/29 °C | 0 | 75 | - |

| 15 | 72 | 4.0% | |

| 30 | 68 | 9.3% |

These data illustrate that both the timing and rate of application are critical, and environmental factors like temperature significantly influence the efficacy of Mepiquat Chloride. The greatest effect on height reduction was observed under optimal growing temperatures (32/22 °C).

References

Mepiquat Chloride: An In-depth Technical Guide on its Impact on Chlorophyll Synthesis and Photosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in agriculture to manage plant stature and improve yield. Its primary mode of action involves the inhibition of gibberellin biosynthesis, leading to a cascade of physiological alterations. This technical guide provides a comprehensive analysis of the multifaceted effects of mepiquat chloride on two fundamental physiological processes: chlorophyll synthesis and photosynthesis. It synthesizes quantitative data from various studies, details relevant experimental methodologies, and illustrates the underlying biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physiological and biochemical impacts of mepiquat chloride.

Introduction

Mepiquat chloride (N,N-dimethylpiperidinium chloride) is a quaternary ammonium compound that acts as a plant growth retardant.[1][2] Its application, particularly in cotton cultivation, is aimed at controlling excessive vegetative growth, thereby redirecting the plant's energy resources towards reproductive development and ultimately enhancing crop yield.[3][4][5] The physiological responses to MC are complex and extend beyond mere height reduction, significantly influencing the photosynthetic machinery and chlorophyll content of the plant. Understanding these impacts is crucial for optimizing its use and for the development of novel compounds with similar or enhanced properties.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mechanism by which mepiquat chloride exerts its effects is through the inhibition of the gibberellin (GA) biosynthesis pathway. Gibberellins are a class of phytohormones that play a critical role in cell elongation, stem growth, and overall plant development. Mepiquat chloride, classified as an "onium-type" compound, specifically targets the early stages of this pathway. It blocks the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS). This inhibition prevents the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a crucial precursor for all gibberellins. The reduction in endogenous gibberellin levels leads to decreased cell elongation and, consequently, a more compact plant architecture.

Impact on Chlorophyll Synthesis

The effect of mepiquat chloride on chlorophyll content is a notable aspect of its physiological impact, with numerous studies reporting an increase in chlorophyll concentration following its application. This can manifest as a darker green leaf coloration. The enhanced chlorophyll content is often associated with thicker leaves and a more compact cell structure, which may lead to a higher concentration of chloroplasts per unit leaf area.

Quantitative Data on Chlorophyll Content

The following table summarizes the quantitative effects of mepiquat chloride on chlorophyll content from various studies.

| Crop | Mepiquat Chloride Concentration | Change in Chlorophyll a | Change in Chlorophyll b | Change in Total Chlorophyll | Reference |

| Cotton (Gossypium hirsutum L.) | 120 g ha⁻¹ (with 198 kg ha⁻¹ N) | + (Highest value: 3.4 mg g⁻¹ FW) | + (Highest value: 2.5 mg g⁻¹ FW) | + (Highest value: 5.9 mg g⁻¹ FW) | |

| Green Gram (Vigna radiata L. Wilczek) | 250 ppm (at 35 and 45 DAS) | - | - | Increased | |

| Chilli (Capsicum annuum L.) | 250 ppm | Increased | Increased | Increased | |

| Grape ('Shine Muscat') | 500 mg/L | - | - | Increased (Higher SPAD value) | |

| Cotton | Cyclanilide 2.10% w/w + MC 8.40% w/w SC @ 1.2 ml L⁻¹ | - | - | Significantly increased |

Note: "+" indicates an increase, "-" indicates no data available. DAS = Days After Sowing. FW = Fresh Weight. SPAD is a relative measure of chlorophyll content.

Impact on Photosynthesis

The influence of mepiquat chloride on photosynthesis is more complex and appears to be dose-dependent and influenced by environmental conditions. While some studies report an enhancement of photosynthetic activity, others have observed a decrease.

Positive Effects on Photosynthesis

Several studies suggest that mepiquat chloride can improve photosynthetic efficiency. This can be attributed to several factors:

-

Increased Chlorophyll Content: Higher chlorophyll concentrations can lead to greater light absorption.

-

Improved Light Interception: A more compact plant canopy can lead to better light distribution within the plant.

-

Enhanced CO2 Exchange Rate: Some research indicates that MC can improve leaf CO2 exchange rates, transpiration, and stomatal conductance.

Negative Effects on Photosynthesis

Conversely, other studies have reported a reduction in the net photosynthetic rate following mepiquat chloride application. The potential reasons for this include:

-

Decreased RuBisCO Activity: Mepiquat chloride has been shown to decrease the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in carbon fixation.

-

Stomatal Closure: Although some studies report increased stomatal conductance, others suggest that MC can lead to a reduction in the number of stomata, which would limit CO2 uptake.

-

Feedback Inhibition: The accumulation of carbohydrates (starch) in the leaves of MC-treated plants can lead to feedback inhibition of photosynthesis.

Quantitative Data on Photosynthetic Parameters

| Crop | Mepiquat Chloride Concentration | Change in Net Photosynthetic Rate | Other Observations | Reference |

| Cotton (Gossypium hirsutum L. cv. DES 119) | 7.65 - 61.2 g a.i. ha⁻¹ | -25% | Decreased RuBP carboxylase activity; Starch accumulation | |

| Cotton | 30 µg g⁻¹ | Reduced | - | |

| Soybean (Glycine max L. Merr.) | 100 mg/L | Downregulation of genes related to photosynthesis | - | |

| Cotton | - | Increased canopy gross photosynthesis within 48h | - |

Experimental Protocols